molecular formula C10H9BrN2O3 B1505428 1-(5-Bromo-4-nitroindoline)ethanone CAS No. 1116339-78-6

1-(5-Bromo-4-nitroindoline)ethanone

Cat. No.: B1505428
CAS No.: 1116339-78-6
M. Wt: 285.09 g/mol
InChI Key: SFJNUMBLZKWIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indoline (B122111) Derivatives in Heterocyclic Chemistry

Indoline and its derivatives are of paramount importance in heterocyclic chemistry due to their versatile nature as building blocks for more complex molecules. bldpharm.combldpharm.com The indole (B1671886) structure is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. bldpharm.comrsc.org Its unique chemical reactivity allows for extensive synthetic exploration, enabling the construction of diverse molecular architectures. acs.org Many compounds containing the indole nucleus exhibit significant biological activities, making them crucial in drug discovery and medicinal chemistry. rsc.orgacs.org The development of novel methods for synthesizing and functionalizing the indole core is a continuous focus of research, aiming to create new compounds with valuable chemical and biological properties. bldpharm.comorganic-chemistry.org

Overview of Halogenated and Nitrated Indoline Systems

The introduction of halogen and nitro groups onto the indoline scaffold profoundly influences its chemical and physical properties.

Halogenated Indolines: The incorporation of halogens, such as bromine and chlorine, is a common strategy in medicinal chemistry. nih.govnih.gov Halogenation can significantly enhance the biological activity of a compound. nih.gov These substituents can increase a molecule's lipophilicity, which affects its absorption and distribution in biological systems, and can improve its binding affinity to target proteins through interactions like halogen bonding. nih.gov In synthetic chemistry, halogen atoms serve as versatile handles for further molecular modifications through reactions like metal-catalyzed cross-coupling.

Nitrated Indolines: The nitro group (NO₂) is a strong electron-withdrawing group that significantly alters the electronic properties of the indoline ring. nih.gov This modification is crucial for a variety of applications. For instance, nitro-substituted aromatics are important intermediates in the synthesis of dyes and pharmaceuticals. nih.gov In the context of indoline chemistry, the nitro group plays a key role in creating photo-labile compounds. Specifically, 1-acyl-7-nitroindolines have been extensively studied as "caged compounds"—molecules that can release a biologically active substance upon irradiation with light. rsc.orgacs.orgnih.gov The position and number of nitro groups, along with other substituents, modulate the efficiency and byproducts of the photochemical cleavage. rsc.orgnih.gov

Rationale for Research on 1-(5-Bromo-4-nitroindoline)ethanone

The specific structure of this compound, featuring an N-acetyl group, a bromine atom at the 5-position, and a nitro group at the 4-position, provides a clear rationale for its investigation. This combination of functional groups strongly suggests that the compound is designed as a photo-cleavable protecting group.

The core of this rationale lies in the established photoreactivity of nitroindoline (B8506331) derivatives. acs.org The N-acetyl group (ethanone) makes the molecule a 1-acyl indoline, a class known for its use in caging applications. The nitro group is essential for the photochemical activity. The bromine atom is strategically placed to modulate the electronic and, consequently, the photochemical properties of the molecule. Research on similar substituted nitroindolines shows that substituents have a significant effect on the efficiency of photolysis and the pathways the excited state takes. rsc.orgnih.gov Therefore, the synthesis and study of this compound are driven by the need to understand how this specific substitution pattern (5-bromo and 4-nitro) influences its photoreactive properties, potentially offering advantages over existing caged compounds.

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound is focused on its potential as a specialized photochemical tool. The primary objectives of such research would include:

Synthesis: Developing an efficient and high-yielding synthetic route to this compound. The synthesis of multi-substituted nitroindolines can be challenging due to the deactivating effects of the nitro group. acs.org

Photochemical Characterization: A central objective is to thoroughly study its photochemical properties. This involves determining its absorption spectrum to identify the optimal wavelength for photolysis, measuring the quantum yield to quantify the efficiency of the cleavage reaction, and identifying the products formed upon irradiation. rsc.orgnih.gov

Comparative Analysis: Comparing the photochemical data (e.g., efficiency, byproducts) of this compound with other known nitroindoline-based caged compounds. This analysis would clarify the specific effects of the 5-bromo and 4-nitro substitution pattern.

Application Development: Exploring its utility in caging biologically active molecules, such as neurotransmitters or amino acids. This would involve conjugating such molecules to the indoline scaffold and studying the light-induced release under physiological conditions. nih.gov The goal is to develop a tool that allows for precise spatial and temporal control over the release of active substances in biological research.

Below is a data table summarizing the key properties of the subject compound.

IdentifierValueSource
CAS Number1116339-78-6 bldpharm.combldpharm.com
Molecular FormulaC10H9BrN2O3 bldpharm.com
Molecular Weight285.09 g/mol bldpharm.com
SMILES CodeO=N+C=CC2=C1CCN2C(C)=O)[O-] bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-4-nitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6(14)12-5-4-7-9(12)3-2-8(11)10(7)13(15)16/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJNUMBLZKWIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705232
Record name 1-(5-Bromo-4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-78-6
Record name 1-(5-Bromo-4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 1 5 Bromo 4 Nitroindoline Ethanone

Transformations of the Nitro Group at C-4

Reduction Reactions to Aminoindoline Derivatives

The reduction of the nitro group to an amine is a common and highly useful transformation in the synthesis of indoline (B122111) derivatives. sci-hub.st This conversion significantly alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for further functionalization.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired chemoselectivity and the presence of other functional groups. organic-chemistry.org Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. sci-hub.st

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds to Amines

Reagent/CatalystSolventTemperatureObservations
H₂, Pd/CMethanol, Ethanol, or Ethyl AcetateRoom TemperatureA common and efficient method for nitro group reduction. d-nb.infonih.gov
SnCl₂·2H₂OEthanol or Ethyl AcetateRefluxA classical method for nitro group reduction in the presence of other reducible groups.
Fe/HCl or Fe/NH₄ClEthanol/WaterRefluxOften used in industrial-scale reductions due to low cost.
NaBH₄, NiCl₂·6H₂OMethanol0 °C to Room TemperatureA milder alternative to catalytic hydrogenation.
HSiCl₃, Tertiary AmineDichloromethaneRoom TemperatureA metal-free reduction method with good functional group tolerance. organic-chemistry.org

The resulting 1-(5-bromo-4-aminoindolin-1-yl)ethanone is a key intermediate for the synthesis of a variety of more complex molecules. The newly formed amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the original scaffold.

Other Nitro Group Derivations

Beyond reduction to the amine, the nitro group of 1-(5-bromo-4-nitroindoline)ethanone can, in principle, undergo other transformations. While less common than reduction, these reactions can provide access to unique molecular architectures. For instance, partial reduction can lead to the corresponding nitroso or hydroxylamine (B1172632) derivatives.

The nitro group can also participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The chemistry of nitro compounds is extensive, and many transformations of the nitro group have been documented in the broader context of organic synthesis. sci-hub.se

Electrophilic and Nucleophilic Reactivity of the Indoline Ring System

The reactivity of the indoline ring in this compound towards electrophilic and nucleophilic attack is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and bromo groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings are a powerful tool for the introduction of various functionalities. In the case of this compound, the bromine atom at the 5-position is a potential site for nucleophilic displacement. The strong electron-withdrawing effect of the adjacent nitro group at the 4-position facilitates this reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the bromide. pleiades.online For instance, the reaction of 4-bromo-5-nitrophthalodinitrile with morpholine (B109124) results in the substitution of the bromine atom. pleiades.online

Studies on Ring Transformations and Rearrangements

The indoline scaffold can participate in a variety of ring transformation and rearrangement reactions, leading to the formation of other heterocyclic systems. chemrxiv.org While specific studies on this compound are not prevalent, the general reactivity of indoles and indolines suggests several possibilities.

For example, oxidative cleavage of the indoline ring can lead to the formation of substituted benzene derivatives. Ring expansion reactions of indoles to form quinolines have also been reported, often proceeding through a series of steps involving dearomatization and rearrangement. nih.govacs.org Acid-mediated cascade transformations of indoles with nitroalkenes can also lead to the formation of 2-quinolones through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.org Although the starting material is an indoline, under certain reaction conditions, aromatization to an indole (B1671886) followed by such transformations could be envisaged.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

NMR spectroscopy is a cornerstone of organic chemistry for determining the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy would provide critical information about the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts (δ) of the protons on the indoline (B122111) ring and the acetyl group would be indicative of the electronic effects of the bromo and nitro substituents. For instance, the aromatic protons would likely appear as distinct signals, with their coupling patterns revealing their relative positions on the benzene (B151609) ring. The protons of the ethyl group on the indoline nitrogen would also exhibit characteristic shifts and couplings.

While specific data is unavailable, one might predict the general regions for the proton signals based on related structures.

Predicted ¹H NMR Data: (Note: This is a hypothetical table for illustrative purposes)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ (acetyl) 2.0-2.5 Singlet N/A
CH₂ (indoline) 3.0-4.5 Multiplets -

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 1-(5-Bromo-4-nitroindoline)ethanone would give a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indoline ring would be particularly informative. The positions of the bromine and nitro groups would significantly influence the chemical shifts of the adjacent carbon atoms.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Predicted ¹³C NMR Data: (Note: This is a hypothetical table for illustrative purposes)

Carbon Assignment Predicted Chemical Shift (ppm)
CH₃ (acetyl) 20-30
CH₂ (indoline) 30-55
Aromatic C 110-150
C-Br 110-125
C-NO₂ 140-155

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ethanone (B97240), the nitro group (NO₂), the C-N bond of the indoline, and the C-Br bond, as well as vibrations from the aromatic ring.

Predicted IR Absorption Bands: (Note: This is a hypothetical table for illustrative purposes)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Amide) 1650-1680 Strong
N-O (Nitro, asymmetric) 1500-1550 Strong
N-O (Nitro, symmetric) 1330-1370 Strong
C-N (Aromatic amine) 1250-1350 Medium
C-Br 500-650 Medium-Strong
C-H (Aromatic) 3000-3100 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (285.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic indoline system, conjugated with the nitro group and the acetyl group, would likely result in characteristic absorption bands in the UV-Vis spectrum. The positions and intensities of these bands are related to the energy of the electronic transitions and can be used to study the electronic structure of the molecule.

Computational and Theoretical Investigations of 1 5 Bromo 4 Nitroindoline Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the geometric and electronic properties of a molecule. DFT provides a balance between accuracy and computational cost, making it a standard method for studying molecules of this size.

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. nih.gov A small energy gap suggests a molecule is more polarizable and reactive, as it requires less energy to be excited. nih.gov

For 1-(5-Bromo-4-nitroindoline)ethanone, the presence of strong electron-withdrawing groups—the nitro (–NO₂) group and the bromine (–Br) atom—is expected to significantly lower the energy of both the HOMO and, more dramatically, the LUMO. This effect generally reduces the HOMO-LUMO gap compared to unsubstituted indoline (B122111), suggesting increased reactivity. DFT studies on similar nitroaromatic compounds confirm that electron-withdrawing substituents substantially lower the energy of frontier orbitals. researchgate.net The reactivity of p-nitrophenol, for example, is attributed to its lower HOMO-LUMO gap compared to less substituted phenols. imist.ma

Table 1: Representative HOMO-LUMO Energy Gaps for Related Compounds This table presents typical values from computational studies on related molecular scaffolds to provide context for the expected electronic properties of this compound.

Compound/Derivative Class Computational Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
p-Nitrophenol DFT/B3LYP/6-311G(d,p) -7.1518 -2.7922 4.3596 imist.ma
Indolyl-1,3,4-thiadiazole DFT N/A N/A ~3.79 researchgate.netresearchgate.net
Isoflavene Derivative DFT/B3LYP/6-311G(d,p) N/A N/A ~0.21 nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around a molecule, which is invaluable for predicting sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas).

In this compound, the MEP would show highly positive potential (blue) around the hydrogen atoms of the aromatic ring and near the nitro group, a consequence of the group's powerful electron-withdrawing nature. tandfonline.comnih.gov This effect depletes electron density from the benzene (B151609) ring portion of the indoline core. researchgate.net Conversely, the most negative potential (red) would be localized on the oxygen atoms of the nitro and acetyl groups, making them likely sites for electrophilic attack or hydrogen bond acceptance. imist.maresearchgate.net The presence of strongly positive potential regions on the molecular surface of nitroaromatics is often linked to their sensitivity and reactivity. tandfonline.comresearchgate.net

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For this compound, two main regions of conformational flexibility exist: the five-membered indoline ring and the rotation around the nitrogen-carbonyl (N-C(O)) single bond of the ethanone (B97240) group.

The indoline ring is not planar and typically adopts an "envelope" or "twisted" conformation to relieve angle strain. The specific preferred conformation would be influenced by the bulky substituents.

Rotation around the N-acetyl bond is subject to steric and electronic effects. The planarity of the amide-like bond is favored due to delocalization of the nitrogen lone pair into the carbonyl π-system. However, steric hindrance between the acetyl methyl group and the hydrogen atom at the C7 position of the indoline ring could lead to a non-planar (twisted) ground-state conformation. imperial.ac.uk Computational methods can calculate the potential energy surface for this rotation to identify the most stable conformers and the energy barriers between them. These low-energy conformations are the most relevant for understanding how the molecule might fit into a biological receptor site. utdallas.eduslideshare.net

Molecular Modeling and Simulation Studies

Molecular modeling techniques are used to simulate how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. rsc.org The output is a docking score, which estimates the binding affinity, and a binding pose, which shows the specific intermolecular interactions. Indole (B1671886) and indoline scaffolds are present in many biologically active compounds, and docking studies have explored their potential as inhibitors for various targets. nih.govmdpi.com

Given the indoline core, this compound could be hypothetically docked into various enzyme active sites to explore its potential as an inhibitor. Potential interactions would include:

Hydrogen Bonding: The carbonyl oxygen of the acetyl group and the oxygens of the nitro group could act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring portion of the indoline core could form van der Waals and π-π stacking interactions with hydrophobic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom could potentially form halogen bonds with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains.

Table 2: Examples of Molecular Docking Studies on Indole/Indoline Derivatives This table showcases the application of molecular docking to related scaffolds against various biological targets, illustrating the types of results obtained.

Compound Class Biological Target PDB ID Key Interactions Noted Reference
Indoline Derivatives 5-Lipoxygenase (5-LOX) N/A H-bonds with Q363, Y181; van der Waals with H372, L368, F421 acs.org
Indole Derivatives Cyclooxygenase-2 (COX-2) 4COX H-bond with Tyr 355, Arg 120 mdpi.com
Indole Derivatives Pim-1 Kinase N/A Interaction with Glu 121 nih.gov
Indole Derivatives Tubulin (Colchicine Site) 5LYJ Hydrophobic interactions with LYSβ254, VALα181; H-bond with ASN329 nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from docking. youtube.com Starting from a docked pose, an MD simulation calculates the atomic motions of the system over time, typically nanoseconds to microseconds. This allows for the assessment of the stability of the binding pose and a more refined calculation of binding free energy. frontiersin.org

For a complex of this compound with a hypothetical protein target, an MD simulation would reveal:

Stability of Interactions: Whether the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time.

Conformational Changes: How the ligand and the protein active site might adjust to each other to achieve an optimal fit.

Solvent Effects: The role of water molecules in mediating or disrupting ligand-protein interactions.

Studies on other inhibitors often use MD simulations to confirm that the ligand remains stably bound in the catalytic site and to analyze the dynamic behavior of the complex. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Indoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. tandfonline.comresearchgate.net The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study on a series of indoline derivatives would involve:

Data Set Collection: Assembling a group of indoline compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target.

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that represent its physicochemical properties. These can include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies (from quantum calculations).

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or more complex methods like Comparative Molecular Field Analysis (CoMFA) to build a model linking the descriptors to the activity. nih.gov

Validation: Testing the model's predictive power on an external set of compounds not used in its creation. nih.gov

For this compound, descriptors would quantify the effects of the bromo, nitro, and acetyl groups. A validated QSAR model for a relevant biological activity could then predict its potential potency and guide further chemical modifications to enhance activity. tandfonline.comnih.gov

Table 3: Common Descriptors Used in QSAR Studies

Descriptor Type Examples Information Encoded
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges Electron distribution, reactivity, polar interactions
Steric Molecular Weight, Molar Refractivity, van der Waals Volume Size and shape of the molecule
Hydrophobic LogP, Ghose-Crippen LogP Lipophilicity, ability to cross cell membranes
Topological Kier & Hall Connectivity Indices, Wiener Index Molecular branching, size, and shape
3D-QSAR Fields CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond) 3D spatial distribution of physicochemical properties

Development of Predictive Models

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug discovery and materials science. For a compound like this compound, such models would aim to correlate its structural features with a specific biological endpoint or property.

The development of these models typically involves the following steps:

Dataset Curation: A series of structurally related indoline derivatives with experimentally determined activities would be compiled.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical relationship between the descriptors and the activity.

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While no specific QSAR models for this compound were found, studies on other nitroaromatic compounds and indole derivatives have successfully utilized this approach to predict toxic effects and antimicrobial activity. nih.govresearchgate.net For instance, QSAR studies on nitroaromatic compounds have often highlighted the importance of electronic and topological descriptors in predicting their biological activities. nih.gov

Table 1: Representative Data Used in QSAR Model Development for Substituted Nitroaromatic Compounds

CompoundExperimental Activity (log(1/C))Calculated Descriptor 1 (e.g., LogP)Calculated Descriptor 2 (e.g., LUMO Energy)
Nitrobenzene2.51.85-2.1 eV
2-Nitrotoluene2.82.30-2.0 eV
4-Nitroaniline3.11.39-1.9 eV
2,4-Dinitrotoluene3.51.98-2.5 eV

This table is illustrative and based on typical data found in QSAR studies of nitroaromatic compounds.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Identifying the key descriptors that influence a particular activity is a primary goal of computational analysis. For this compound, the following classes of descriptors would likely be crucial:

Electronic Descriptors: The presence of a strong electron-withdrawing nitro group and a halogen (bromine) would significantly impact the electronic landscape of the molecule. Key descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for assessing chemical reactivity and the ability to participate in charge-transfer interactions. researchgate.net

Mulliken and Hirshfeld charges: These describe the partial atomic charges and are important for understanding electrostatic interactions. bohrium.com

Topological Descriptors: These describe the connectivity and branching of the molecule. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.

Steric/Geometrical Descriptors: These relate to the three-dimensional shape of the molecule. For instance, the presence of the bromo and nitro groups on the indoline ring will impose specific steric constraints that can be quantified.

Computational studies on substituted indoline-2,3-diones have shown that the nature and position of substituents significantly affect the HOMO-LUMO energy gap, which in turn influences the molecule's stability and reactivity. researchgate.net For example, nitro-substituted derivatives have been found to possess lower HOMO-LUMO gaps, suggesting higher reactivity. researchgate.netbohrium.com

Table 2: Calculated Molecular Descriptors for Representative Substituted Indoles

CompoundHOMO (eV)LUMO (eV)Dipole Moment (Debye)
Indole-5.45-0.122.11
5-Bromoindole-5.52-0.341.78
5-Nitroindole-6.21-2.055.89

This data is representative and compiled from general computational chemistry principles for illustrative purposes.

Structure-Activity Relationship (SAR) Insights through Computational Approaches

SAR studies aim to understand how specific structural modifications affect the biological activity of a compound. Computational methods are invaluable for elucidating these relationships at a molecular level.

For this compound, SAR insights would be derived from comparing its computed properties and interactions with those of a series of analogues. Key areas of investigation would include:

Role of the Bromo Substituent: SAR studies on tricyclic indoline resistance-modifying agents have demonstrated that a halogen at the 5-position of the indoline ring is crucial for activity. nih.gov Replacing the bromine with other groups like methyl or hydrogen led to a significant loss of activity. nih.gov Molecular docking studies could reveal that the bromine atom is involved in specific halogen bonding or hydrophobic interactions within a biological target.

Influence of the Nitro Group: The strong electron-withdrawing nature of the nitro group at the 4-position would drastically alter the electronic distribution of the aromatic ring. This can influence π-π stacking interactions with aromatic residues in a protein's active site. Computational analyses of nitro-substituted indole derivatives have confirmed their enhanced chemical reactivity. bohrium.com

Impact of the Ethanone Group: The ethanone substituent at the 1-position provides a potential hydrogen bond acceptor (the carbonyl oxygen). Molecular docking simulations would be instrumental in exploring the potential interactions of this group with amino acid residues in a target protein.

In silico docking studies of substituted indolin-2-ones have successfully rationalized their antibacterial activity by correlating their binding modes and docking scores with their observed potencies. farmaceut.orgnih.gov Similar approaches for this compound would provide valuable hypotheses about its potential biological targets and binding interactions.

Exploration of Biological Activities: in Vitro Research and Mechanistic Elucidation

In Vitro Antimicrobial Research

Antibacterial Activity Against Bacterial Strains (In Vitro)

Consequently, no data tables or detailed research findings for 1-(5-Bromo-4-nitroindoline)ethanone can be presented.

Antifungal Activity Against Fungal Strains (In Vitro)

No research data was found regarding the in vitro antifungal activity of this compound against any fungal strains.

Assessment of Mechanisms of Antimicrobial Action (In Vitro)

As no antimicrobial activity has been reported, there is no research available on the potential mechanisms of action for this compound.

In Vitro Anti-inflammatory Research

There are no published studies on the in vitro anti-inflammatory effects of this compound.

Inhibition of Inflammatory Mediators or Enzymes (In Vitro)

No data exists in the public domain concerning the ability of this compound to inhibit inflammatory mediators or enzymes in vitro.

Other Investigated In Vitro Biological Activities

No other in vitro biological activities for this compound have been documented in the available scientific literature.

Antiviral Activity Research (In Vitro)

There is no available research on the in vitro antiviral activity of this compound.

Antioxidant Activity Research (In Vitro)

No studies have been found that investigate the in vitro antioxidant potential of this compound.

No Scientific Data Available for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no research detailing the in vitro biological activities or molecular mechanisms of the chemical compound this compound could be located.

Consequently, the requested article on the "" of this compound cannot be generated. The absence of primary research on this compound means there are no findings to report or analyze for the specified sections and subsections.

It is possible that this compound is a novel compound that has not yet been the subject of biological investigation, or that any existing research has not been made publicly available. Therefore, no data tables or detailed research findings can be provided as per the user's request.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

While general methods for the synthesis of substituted indolines exist, the efficient and selective synthesis of 1-(5-Bromo-4-nitroindoline)ethanone remains an area ripe for development. Future research should focus on creating advanced synthetic methodologies that are not only high-yielding but also scalable and environmentally benign.

Current strategies for indoline (B122111) synthesis often involve transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination or copper-catalyzed cyclizations. organic-chemistry.orgnih.gov Future efforts could explore the application of visible-light-driven photocatalysis, which offers a greener alternative to traditional methods. chemrxiv.org For instance, a photocatalyzed radical annulation could potentially construct the indoline core with the desired substituents in a single step.

Another promising avenue is the development of one-pot, multi-component reactions. These approaches enhance efficiency by reducing the number of purification steps and minimizing waste. A possible strategy could involve an initial electrophilic bromination and nitration of a suitable aniline (B41778) precursor, followed by a domino reaction to form the acetylated indoline ring. researchgate.net

Furthermore, flow chemistry presents an opportunity for the continuous and safe production of this compound, particularly given the potential hazards associated with nitrated compounds. The development of robust flow protocols would be a significant step towards making this compound more accessible for extensive research.

Table 1: Potential Advanced Synthetic Strategies

MethodologyPotential AdvantagesKey Research Focus
PhotocatalysisMild reaction conditions, use of renewable energyCatalyst design, substrate scope, regioselectivity
Multi-component ReactionsHigh atom economy, operational simplicityReaction design, catalyst optimization
Flow ChemistryEnhanced safety, scalability, precise controlReactor design, optimization of reaction parameters
Catalytic DearomatizationAccess to diverse functionalizationDevelopment of selective catalysts, asymmetric synthesis

Rational Design of Novel this compound Analogues

The rational design of novel analogues based on the this compound scaffold is a critical step towards developing compounds with tailored biological activities. Structure-activity relationship (SAR) studies will be instrumental in guiding these design efforts. nih.gov

Future research should focus on systematically modifying the key functional groups of the molecule:

The Acetyl Group: The N-acetyl group can be replaced with other acyl moieties or sulfonyl groups to probe the impact on binding affinity and selectivity for potential biological targets. This could also influence the compound's pharmacokinetic properties.

The Bromo and Nitro Groups: The positions of the bromo and nitro groups on the benzene (B151609) ring can be altered to investigate the influence of electronic and steric effects on activity. researchgate.net Furthermore, replacing the bromo group with other halogens (e.g., chloro, fluoro) or the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could fine-tune the compound's properties.

The Indoline Core: Introduction of substituents at other positions of the indoline ring (C2, C3, C6, C7) could lead to the discovery of novel interactions with biological targets. acs.org

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be invaluable in prioritizing the synthesis of the most promising analogues. nih.gov

Deeper Mechanistic Understanding of Biological Interactions (In Vitro)

Elucidating the mechanism of action of this compound at the molecular level is crucial for its future development. A comprehensive in vitro evaluation is the first step in this process.

Given that the indoline scaffold is present in many kinase inhibitors, initial screening should focus on a broad panel of human kinases. acs.org Any identified hits would then be subjected to more detailed enzymatic assays to determine inhibitory potency (e.g., IC50 values) and mode of inhibition.

Cell-based assays using various cancer cell lines will be essential to assess the compound's anti-proliferative activity. mdpi.comnih.gov For example, studies on lung, breast, and colon cancer cell lines could reveal selective cytotoxicity. nih.gov Mechanistic studies in cells could then investigate the compound's effects on key signaling pathways, such as the Akt, MAPK, and NF-κB pathways, which are often dysregulated in cancer. mdpi.com

The presence of the nitro group also suggests the possibility of bioreductive activation in hypoxic environments, which are common in solid tumors. nih.gov In vitro studies under hypoxic conditions could explore whether the nitro group is reduced to a reactive nitroso, hydroxylamino, or amino species, which could then exert cytotoxic effects.

Exploration of New Research Applications for the Indoline Scaffold

The unique combination of functional groups in this compound opens up possibilities for its application in various research areas beyond oncology. The indoline scaffold itself is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. The potential of this compound and its analogues as inhibitors of key inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX), could be explored. acs.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The compound could be screened against a panel of pathogenic bacteria and fungi to identify any potential antimicrobial activity. The bromo and nitro substituents may enhance the compound's ability to disrupt microbial processes.

Neuroprotective Agents: Some indoline derivatives have shown promise in the context of neurodegenerative diseases. Future studies could investigate the potential of this compound to protect neurons from oxidative stress or other forms of damage.

The development of chemical probes based on the this compound scaffold could also be a valuable research direction. These probes could be used to identify and study novel biological targets.

Scalability Considerations for Research Synthesis

For this compound to be widely studied and potentially developed further, a scalable synthetic route is essential. While initial laboratory-scale syntheses may prioritize yield and purity, scalability introduces additional considerations such as cost of reagents, safety, and ease of operation. nih.gov

Future research in this area should focus on developing a process that avoids expensive catalysts and reagents, minimizes the number of steps, and uses reaction conditions that are amenable to large-scale production. google.com For example, replacing a palladium catalyst with a more abundant and less expensive copper or iron catalyst could significantly reduce costs. acs.orgacs.org

The safety of the synthesis is paramount, especially when dealing with nitro compounds. A thorough risk assessment of each step will be necessary. As mentioned earlier, flow chemistry could offer a safer and more scalable alternative to traditional batch processing. acs.org

Optimization of the purification process is also a key aspect of scalability. Crystallization is often a preferred method for large-scale purification as it can be more cost-effective and efficient than chromatography. Developing a reliable crystallization procedure for the final product and key intermediates would be a significant advancement.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-4-nitroindoline)ethanone?

The synthesis typically involves sequential functionalization of an indoline scaffold. A plausible method includes:

  • Nitration : Introduce a nitro group at the 4-position of indoline using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Bromination : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) with catalytic Lewis acids.
  • Acetylation : React the intermediate with acetyl chloride in the presence of a Friedel-Crafts catalyst (e.g., AlCl₃) to yield the final product . Note: Reaction conditions must be optimized to prevent decomposition of the nitro group, which is sensitive to reducing environments.

Q. How is this compound characterized for purity and structural confirmation?

Key techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., deshielding of protons near nitro/bromo groups).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., Br: 1:1 ratio for ⁷⁹Br/⁸¹Br).
    • Elemental Analysis : Validate C, H, N, and Br content .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water or alcohols.
  • Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis of the nitro group. Avoid freeze-thaw cycles to minimize decomposition .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound?

SC-XRD provides definitive proof of regiochemistry (e.g., bromo at C5 vs. C6) and conformation. Key steps:

  • Crystallization : Use slow vapor diffusion (e.g., ethanol/water) to obtain high-quality crystals.
  • Data Collection : Employ a synchrotron or Mo-Kα source (λ = 0.71073 Å) for high-resolution data.
  • Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and validating with R-factor (<5%) .

Q. What computational methods are suitable for predicting the reactivity of the nitro group in this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density maps and frontier molecular orbitals (FMO).
  • Molecular Dynamics (MD) : Simulate nitro group stability under varying pH or solvent conditions.
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons.
  • Variable Temperature NMR : Suppress dynamic effects (e.g., rotamerism) by cooling to –40°C.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Q. What strategies mitigate challenges in purifying this compound?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (5–20% EtOAc).
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove byproducts.
  • HPLC-PDA : Employ reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for high-purity isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-4-nitroindoline)ethanone
Reactant of Route 2
1-(5-Bromo-4-nitroindoline)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.